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Compound of Interest

Compound Name: ATP dipotassium

Cat. No.: B15571057 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of Adenosine 5'-triphosphate (ATP)

dipotassium salt, a pivotal molecule in cellular energy metabolism and signaling. Tailored for

researchers, scientists, and drug development professionals, this document outlines its

physicochemical properties, key signaling pathways, and detailed experimental protocols for its

application in scientific research.

Core Physicochemical Properties
ATP dipotassium salt is a stable, water-soluble form of ATP, making it a preferred reagent for

a multitude of in vitro and in vivo experimental settings. Its fundamental properties are

summarized below for easy reference.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15571057?utm_src=pdf-interest
https://www.benchchem.com/product/b15571057?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Citation(s)

Molecular Weight
583.36 g/mol (anhydrous

basis)
[1][2]

Chemical Formula C₁₀H₁₄K₂N₅O₁₃P₃ [2]

CAS Number 42373-41-1 [2]

Appearance White powder [2]

Solubility 50 mg/mL in water [2]

Storage Temperature -20°C [2]

Purity (Typical) ≥92% (HPLC) [2]

Extracellular ATP Signaling via the P2X7 Receptor
Extracellular ATP (eATP) acts as a crucial signaling molecule, or "danger signal," upon its

release from cells due to stress or injury. It mediates a wide range of physiological and

pathological responses primarily through its interaction with purinergic receptors, such as the

P2X7 receptor (P2X7R). The activation of P2X7R, a ligand-gated ion channel, initiates a

cascade of intracellular events with significant implications for inflammation, immune response,

and cell fate.
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Figure 1. Simplified signaling pathway of extracellular ATP via the P2X7 receptor.

The binding of eATP to the P2X7 receptor triggers the opening of the ion channel, leading to an

influx of Ca²⁺ and Na⁺ ions and an efflux of K⁺ ions[3]. The drop in intracellular potassium

concentration is a key trigger for the assembly and activation of the NLRP3 inflammasome[4]

[5]. This multi-protein complex then facilitates the cleavage of pro-interleukin-1β (pro-IL-1β) into

its active, secreted form, IL-1β, a potent pro-inflammatory cytokine[6]. Concurrently, the rise in

intracellular calcium activates downstream signaling cascades, including the mitogen-activated

protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, further amplifying the

inflammatory response[3].

Experimental Protocols
The utility of ATP dipotassium salt in research is exemplified by its widespread use in various

assays. Below are detailed methodologies for two common applications: an in vitro kinase

assay and a cell-based ATP release assay.

In Vitro Kinase Assay
This protocol provides a general framework for measuring the activity of a purified kinase in the

presence of ATP.

Materials:

Purified kinase

Kinase-specific substrate

ATP dipotassium salt

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

[γ-³²P]ATP (for radiometric detection) or ADP-Glo™ Kinase Assay kit (for luminescence-

based detection)

Stop solution (e.g., phosphoric acid for radiometric assay)
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Phosphocellulose paper or other suitable separation matrix (for radiometric assay)

Scintillation counter or luminometer

Methodology:

Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the kinase, and

its substrate. The optimal concentrations of the kinase and substrate should be determined

empirically.

Initiation of Reaction: Start the kinase reaction by adding ATP dipotassium salt to the

master mix. For radiometric assays, a mixture of cold ATP and [γ-³²P]ATP is used[7]. The

final ATP concentration should ideally be at or below the Michaelis constant (Km) for the

specific kinase to ensure sensitive detection of inhibition[8].

Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C)

for a predetermined time, ensuring the reaction remains within the linear range of product

formation[9].

Termination of Reaction: Stop the reaction by adding a suitable stop solution. For the ADP-

Glo™ assay, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete

the remaining ATP[10].

Detection:

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper. Wash the

paper to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel into the

substrate is then quantified using a scintillation counter[7].

Luminescence-based Assay: Add a kinase detection reagent that converts the generated

ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent

signal proportional to the initial kinase activity. Measure the luminescence using a

luminometer[10].

Cell-Based ATP Release Assay
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This protocol outlines a method to measure the release of ATP from cultured cells upon

stimulation.

Materials:

Cultured cells

Cell culture medium

Stimulant of interest (e.g., a P2X7R agonist)

ATP-free buffer (e.g., PBS)

Luminometer

ATP assay kit (e.g., CellTiter-Glo® or equivalent) containing luciferase and luciferin[11].

Methodology:

Cell Culture: Plate cells in a white-walled, clear-bottom 96-well plate suitable for

luminescence measurements and culture until they reach the desired confluency.

Pre-incubation: Gently wash the cells with an ATP-free buffer to remove any background ATP

from the culture medium.

Stimulation: Add the stimulant of interest to the cells and incubate for the desired period.

Sample Collection: Carefully collect the supernatant containing the released ATP.

ATP Measurement:

Prepare the ATP assay reagent according to the manufacturer's instructions. This typically

involves mixing a buffer, luciferase, and luciferin[12].

Add the ATP assay reagent to the collected supernatant.

Immediately measure the luminescence using a luminometer. The light output is directly

proportional to the ATP concentration[13].
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Data Analysis: Generate a standard curve using known concentrations of ATP dipotassium
salt to quantify the amount of ATP released from the cells.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cell-based ATP assay to assess

cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15571057?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

